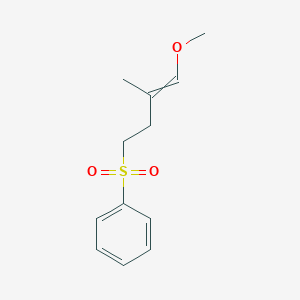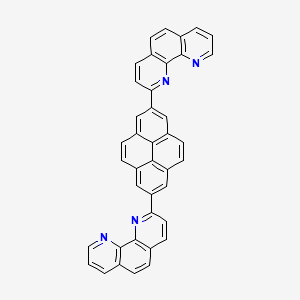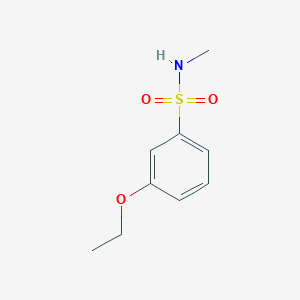![molecular formula C8H14O5S B12590113 {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid CAS No. 579493-62-2](/img/structure/B12590113.png)
{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to an ethoxyethoxy acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid typically involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules. Its ability to interact with various enzymes and proteins makes it a subject of interest in enzymology and protein chemistry.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, including surfactants, lubricants, and adhesives. Its chemical stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzymatic activity, alteration of cellular signaling pathways, and interaction with cellular membranes.
類似化合物との比較
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar ethoxyethoxy acetic acid backbone but with a methoxy group instead of an acetylsulfanyl group.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound features an amino group, providing different chemical reactivity and biological properties.
Uniqueness
The presence of the acetylsulfanyl group in {2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid imparts unique chemical and biological properties compared to its analogs. This functional group allows for specific interactions with biological molecules and enables distinct chemical transformations, making it a versatile compound for various applications.
特性
CAS番号 |
579493-62-2 |
|---|---|
分子式 |
C8H14O5S |
分子量 |
222.26 g/mol |
IUPAC名 |
2-[2-(2-acetylsulfanylethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C8H14O5S/c1-7(9)14-5-4-12-2-3-13-6-8(10)11/h2-6H2,1H3,(H,10,11) |
InChIキー |
KHOSIOYBVJUFNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
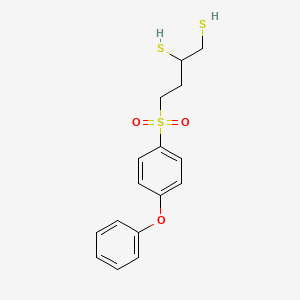
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
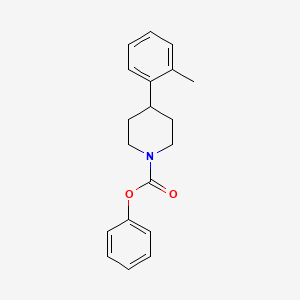
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
